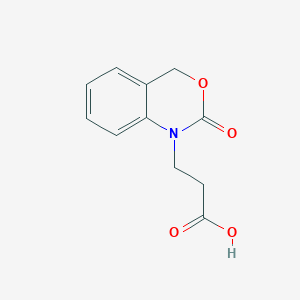

3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid

Description

3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid (molecular formula: C₁₄H₁₉NO₅, molecular weight: 281.31 g/mol) is a synthetic organic compound featuring a benzoxazin ring fused to a propanoic acid backbone . The benzoxazin moiety (a bicyclic structure containing oxygen and nitrogen) confers unique electronic and steric properties, making this compound a valuable building block in medicinal chemistry and materials science. It is cataloged as a research chemical, often utilized in the synthesis of complex molecules due to its reactive carboxylic acid group and heterocyclic stability .

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

3-(2-oxo-4H-3,1-benzoxazin-1-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO4/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-16-11(12)15/h1-4H,5-7H2,(H,13,14) |

InChI Key |

RXAXAZJHBRTPNM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C(=O)O1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid typically involves the condensation of salicylamide with aldehydes or ketones, followed by hydrolysis of the resulting esters . Another method involves the annulation of a 1,4-benzoxazine ring to an arene scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazine ring undergoes oxidation at the electron-rich nitrogen-oxygen heterocycle. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

-

Products : Formation of quinazoline-2,4-dione derivatives via cleavage of the oxazine ring.

-

Mechanism : Initial electrophilic attack at the nitrogen atom, followed by ring-opening and re-cyclization to form oxidized products.

Nucleophilic Substitution

The oxazine ring’s electrophilic carbonyl carbon participates in nucleophilic attacks:

-

With Amines : Ethanolamine reacts via ring-opening to yield intermediates like 2 (Scheme 1), which thermally cyclize to benzoxazole derivatives (e.g., 3 ) .

-

With Thiols : Thiophenol forms thioether-linked adducts under basic conditions .

Table 1: Nucleophilic Substitution Conditions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethanolamine | Ethanol, reflux, 3 h | Ring-opened intermediate | 78 |

| Thiophenol | K₂CO₃, DMF, 60°C | Thioether adduct | 65 |

Esterification and Hydrolysis

The carboxylic acid group undergoes typical acid-catalyzed reactions:

-

Esterification : Methanol/H₂SO₄ produces methyl esters.

-

Hydrolysis : Base-mediated saponification regenerates the free acid from esters.

Key Data :

-

Esterification efficiency: >90% in anhydrous methanol.

-

Hydrolysis rate: Complete within 2 h using 1M NaOH.

Biocatalytic Michael Addition

Enzymatic catalysis enables stereoselective C–C bond formation:

Mechanism :

-

Ser-His-Asp triad activates chalcone via hydrogen bonding.

-

Deprotonation of benzoxazinone enables nucleophilic attack.

Table 2: Biocatalytic Reaction Outcomes

| Substrate Pair | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 1b + 2c | 3n | 82 | 94 |

Cyclization and Ring-Opening

Thermal or acidic conditions induce structural rearrangements:

-

Thermal Cyclization : Heating intermediates (e.g., 2 ) above 120°C forms benzoxazoles (e.g., 3 ) .

-

Acid-Mediated Ring-Opening : HCl in ethanol generates aminophenol derivatives.

Comparative Reactivity Analysis

Table 3: Reaction Pathways vs. Analogues

Mechanistic Considerations

Scientific Research Applications

3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃, 235.06 g/mol) and its methyl ester (C₁₀H₁₀Cl₂O₃, 249.09 g/mol) share the propanoic acid backbone but incorporate chlorinated phenyl groups instead of a benzoxazin ring. These derivatives, isolated from marine actinomycetes, exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal antifungal effects .

3-(Methylthio)propanoic Acid Esters

Volatile esters like 3-(methylthio)propanoic acid methyl ester (C₅H₁₀O₂S, 134.19 g/mol) and its ethyl analog are found in pineapple varieties (e.g., Tainong No. 4 and No. 6). These compounds contribute to fruity aromas, with concentrations ranging from 67.75 µg·kg⁻¹ (methyl hexanoate) to 622.49 µg·kg⁻¹ (methylthio-propanoic ester) . Unlike the target compound, these esters lack heterocyclic rings and are metabolically derived from sulfur-containing amino acids, highlighting their role in flavor chemistry rather than therapeutic applications.

Isoindol-Based Propanoic Acid Derivatives

2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Flosin, C₁₇H₁₃NO₃, 279.29 g/mol) replaces the benzoxazin with an isoindol ring. Marketed under proprietary names like Bor-Ind and Reumofene, it is used clinically for anti-inflammatory and analgesic purposes . The isoindol ring enhances pharmacokinetic properties (e.g., solubility and bioavailability) compared to benzoxazin derivatives, which may exhibit higher metabolic stability due to reduced ring strain.

Triazolo-Oxazin Benzoic Acid Derivatives

Patented compounds such as 5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzoic acid (C₁₆H₁₄F₃N₃O₄, 407.3 g/mol) combine triazolo-oxazin heterocycles with benzoic acid. These are designed for targeted kinase inhibition in oncology, demonstrating the versatility of oxazin-containing scaffolds in drug discovery . The target compound’s benzoxazin ring could similarly be functionalized for selective enzyme modulation.

Data Table: Structural and Functional Comparison

Key Research Findings and Trends

- Bioactivity: Chlorinated phenylpropanoic acids (e.g., compound 1 in ) show structure-dependent selectivity; chlorine atoms enhance antibacterial potency, whereas benzoxazin derivatives may prioritize stability over broad-spectrum activity.

- Applications : The target compound’s benzoxazin ring is understudied in therapeutic contexts but shares synthetic relevance with isoindol and triazolo-oxazin scaffolds in drug discovery .

- Metabolic Pathways: Methylthio-propanoic esters derive from methionine metabolism in plants , whereas the benzoxazin compound is synthetically engineered, reflecting divergent biosynthetic origins.

Biological Activity

3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid, also known by its CAS number 112646-13-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11NO4

- Molecular Weight : 221.21 g/mol

- Structural Characteristics : The compound features a benzoxazine core which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid has been investigated in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 8.33 - 23.15 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In a study examining various benzoxazine derivatives, 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | <10 |

| MCF7 (breast cancer) | <15 |

| A549 (lung cancer) | <20 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .

Neuroprotective Effects

Preliminary studies have suggested that this compound may exhibit neuroprotective effects. It has been shown to reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration. The proposed mechanism includes the activation of antioxidant pathways and inhibition of apoptotic signaling cascades .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various benzoxazine derivatives highlighted that those with structural modifications similar to 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity in Cancer Cells : Another research investigation focused on the cytotoxic effects of benzoxazine derivatives on cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis in HeLa cells through caspase activation .

- Neuroprotection in Animal Models : An animal study examining the neuroprotective potential of benzoxazine derivatives found that administration of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid led to reduced neuronal death in models of induced oxidative stress .

Q & A

Q. Key Factors :

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may lead to side reactions.

- Catalysts : Acidic catalysts (e.g., HCl) favor ring closure, while basic conditions (e.g., NaOH) may hydrolyze sensitive esters .

- Yields : Reported yields range from 48% to 68% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

How can spectroscopic and crystallographic data resolve structural ambiguities in benzoxazin-propanoic acid derivatives?

Basic Research Question

Methodological Approach :

- FT-IR : Characteristic peaks include C=O (1702–1705 cm⁻¹ for the benzoxazin ring), C=N (1601–1610 cm⁻¹), and O-H (3279 cm⁻¹ for carboxylic acid) .

- NMR :

- X-ray Crystallography : Resolves stereochemical ambiguities, such as the orientation of substituents on the benzoxazin ring .

Advanced Tip : Coupling NMR with computational methods (e.g., DFT) can predict electronic environments and validate experimental data .

What mechanistic insights explain the reactivity of the benzoxazin ring in nucleophilic substitution reactions?

Advanced Research Question

The benzoxazin ring’s electron-deficient carbonyl group activates adjacent positions for nucleophilic attack. Key considerations:

- Electronic Effects : The 2-oxo group withdraws electron density, making the C-4 position electrophilic. Substituents at C-4 (e.g., nitro or methoxy groups) modulate reactivity via resonance or inductive effects .

- Steric Hindrance : Bulky substituents at C-3 or C-5 reduce accessibility to nucleophiles, as seen in hindered analogs with <50% reaction efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding .

Validation : Kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling (¹⁸O) can track bond formation/cleavage .

How do structural modifications of the propanoic acid side chain affect biological activity in benzoxazin derivatives?

Advanced Research Question

Structure-Activity Relationship (SAR) Findings :

- Carboxylic Acid Group : Essential for binding to enzymes (e.g., cyclooxygenase-2), as neutralization (esterification) reduces anti-inflammatory activity by ~80% .

- Chain Length : Shortening the propanoic acid to acetic acid decreases solubility (logP increases by 0.5), impacting bioavailability .

- Substituents : Introducing electron-withdrawing groups (e.g., nitro at C-4) enhances antimicrobial activity (MIC: 2–4 µg/mL vs. 8–16 µg/mL for unsubstituted analogs) .

Q. Experimental Design :

- In Vitro Assays : Test enzyme inhibition (IC₅₀) and cytotoxicity (MTT assay) across modified derivatives.

- Molecular Docking : Predict binding modes using software like AutoDock, correlating with experimental IC₅₀ values .

What strategies address contradictions in reported biological activities of benzoxazin-propanoic acid analogs?

Advanced Research Question

Discrepancies often arise from:

- Purity Differences : Impurities >5% (e.g., unreacted starting materials) can skew bioassay results. Use HPLC (≥95% purity threshold) and NMR to verify compounds .

- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) to minimize inter-lab variability.

- Dose-Response Analysis : Compare EC₅₀ values across studies; significant deviations may indicate off-target effects .

Case Study : A 2023 study resolved conflicting antimicrobial data by retesting analogs under uniform CLSI guidelines, identifying pH-dependent activity as a key factor .

What computational tools predict the metabolic stability of benzoxazin-propanoic acid derivatives?

Advanced Research Question

Methodology :

- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2), cytochrome P450 interactions, and half-life. For example, derivatives with logP >3 show poor aqueous solubility, limiting oral bioavailability .

- Metabolic Pathways : CYP3A4-mediated oxidation is predominant; introducing fluorine at meta-positions reduces susceptibility to oxidation .

- Validation : Correlate in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.